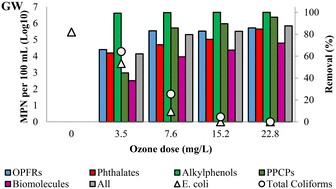GC-HRMS analysis to evaluate the effectiveness of ozone disinfection in the removal of micropollutants from wastewater†
Environmental Science: Water Research & Technology Pub Date: 2023-01-17 DOI: 10.1039/D2EW00879C
Abstract
The objective of this study was to apply targeted and untargeted screening analyses to perform a deep assessment of micropollutant removal during wastewater disinfection by ozonation. To perform this study, effluents from two wastewater treatment plants (WWTPs) were treated with ozone at different doses and analyzed using gas chromatography coupled with Orbitrap High-Resolution Mass Spectrometry. The removal of different chemical families was assessed in relation to the level of Escherichia coli and the total removal of coliforms. The micropollutant removal rates at the typical ozone dose for disinfection (7.6 mg O3 per L) followed the order alkylphenols > pharmaceuticals and personal care products > organophosphorus flame retardants > phthalates > biomolecules. Micropollutant removal during ozone disinfection depended on their initial concentration and the physiochemical characteristics of the secondary effluent. Although bacterial inactivation in mixed gray water (GW) was observed at a dose of 15.2 mg O3 per L, most contaminants were recalcitrant to degradation by ozone and were present in the treated effluent at concentrations ranging from 10 to 1450 ng L−1; however, these effluents were not toxic to Daphnia magna. The methodology proposed in this study is intended to provide a new protocol for the careful evaluation of ozonized WWTP effluents for disposal and reuse.

Recommended Literature
- [1] Hydrogels with high mechanical strength cross-linked by a rosin-based crosslinking agent
- [2] Contents list
- [3] Energy transfer cascade in bio-inspired chlorophyll-a/polyacrylamide hydrogel: towards a new class of biomimetic solar cells†
- [4] Direct surface functionalization of indium tin oxide via electrochemically induced assembly†
- [5] In situ Sn isotope analysis of cassiterite (SnO2) by nanosecond laser ablation MC-ICP-MS†
- [6] van der Waals epitaxy of highly (111)-oriented BaTiO3 on MXene†
- [7] Methoxyquinoline-diethylenetriamine conjugate as a fluorescent zinc sensor†
- [8] Catalyst-and solvent-free one-pot synthesis of some novel polyheterocycles from aryldiazenyl salicylaldehyde derivatives†
- [9] Bubble-promoted assembly of hierarchical, porous Ag2S nanoparticle membranes†
- [10] DNA interaction with Actinomycin D: mechanical measurements reveal the details of the binding data










